molecular formula C27H24N2O B4652143 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline

Cat. No. B4652143
M. Wt: 392.5 g/mol
InChI Key: CMCSGWLWJJBYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline, also known as Cmpd A, is a synthetic compound that belongs to the quinoline family. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A is not fully understood. However, studies have shown that 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and physiological effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have both biochemical and physiological effects. Biochemically, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Physiologically, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in lab experiments is its potential as a multi-targeted drug. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have anti-cancer, anti-inflammatory, and antifungal properties, making it a potential candidate for the treatment of multiple diseases. However, one of the limitations of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in lab experiments is its low yield during the synthesis process, which can limit the amount of compound available for research.

Future Directions

There are several future directions for the research of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A. One potential direction is to study the mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in more detail to identify specific targets for its anti-cancer and anti-inflammatory properties. Another potential direction is to optimize the synthesis process of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A to increase its yield and availability for research. Additionally, further studies are needed to determine the safety and efficacy of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in animal models and human clinical trials.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has shown promising results in various scientific research applications. One of the most significant applications of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A is in the field of medicinal chemistry. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells. Additionally, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has also been studied for its potential use as an antifungal agent.

properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O/c1-17-8-11-24-22(14-17)23(16-25(28-24)21-10-9-18(2)19(3)15-21)27(30)29-13-12-20-6-4-5-7-26(20)29/h4-11,14-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCSGWLWJJBYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline
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4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline
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4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline
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4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline
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4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline
Reactant of Route 6
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline

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